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Compound of Interest

Compound Name: Sulfo-Cy5 azide

Cat. No.: B1450006

Introduction

Expansion Microscopy (ExM) is a powerful super-resolution imaging technique that achieves
nanoscale resolution on conventional fluorescence microscopes by physically expanding the
biological specimen.[1][2][3] This is accomplished by embedding the sample in a swellable
hydrogel, anchoring key biomolecules to the gel matrix, mechanically homogenizing the
sample, and then inducing isotropic expansion through dialysis in water.[4][5] While effective, a
significant challenge in many ExM protocols is the degradation of common fluorophores, such
as cyanine dyes (Cy3, Cyb5), during the free-radical polymerization step of hydrogel formation,
leading to substantial signal loss.[6][7]

Sulfo-Cy5 azide is a water-soluble, bright, and photostable far-red fluorescent dye designed
for "click chemistry."[8][9][10] Its azide functional group allows for a highly specific and bio-
orthogonal covalent reaction with alkyne-modified molecules.[9][11] This property makes it an
excellent tool for the "Click-ExM" technique, a variant of ExM that enables the imaging of a
wide array of biomolecules beyond proteins and nucleic acids, including lipids, glycans, and
small molecules.[1][12][13] In Click-ExM, biomolecules are first metabolically labeled with an
alkyne-containing precursor. The alkyne group then serves as a handle for covalent attachment
of Sulfo-Cy5 azide. The dye-labeled biomolecule is subsequently anchored to the hydrogel for
expansion. This approach provides a versatile and robust method for super-resolution imaging
in various cell and tissue samples.[13]

Key Features and Advantages of Sulfo-Cy5 Azide for ExM:

© 2025 BenchChem. All rights reserved. 1/11 Tech Support


https://www.benchchem.com/product/b1450006?utm_src=pdf-interest
https://www.biorxiv.org/content/10.1101/2020.03.19.998039v1.full-text
https://pmc.ncbi.nlm.nih.gov/articles/PMC6158110/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5068827/
https://synthneuro.org/wp-content/uploads/2021/08/17-04-chang-FULL.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC11103276/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9828348/
https://mbg.au.dk/fileadmin/site_files/mb/forskning/core-faciliteter/mbg-bioimaging/PDF-files/ExM.pdf
https://www.benchchem.com/product/b1450006?utm_src=pdf-body
https://www.lumiprobe.com/p/sulfo-cy5-azide
https://axispharm.com/product/sulfo-cy5-azide/
https://www.ibiantech.com/catalogos/lumiprobe/Sulfo-Cyanine5%20azide.pdf
https://axispharm.com/product/sulfo-cy5-azide/
https://www.medchemexpress.com/sulfo-cy5-azide.html
https://www.biorxiv.org/content/10.1101/2020.03.19.998039v1.full-text
https://www.researchgate.net/publication/347479599_Click-ExM_enables_expansion_microscopy_for_all_biomolecules/fulltext/5fe3a93692851c13feb47f5c/Click-ExM-enables-expansion-microscopy-for-all-biomolecules.pdf?origin=scientificContributions
https://experiments.springernature.com/articles/10.1038/s41592-020-01005-2
https://www.benchchem.com/product/b1450006?utm_src=pdf-body
https://experiments.springernature.com/articles/10.1038/s41592-020-01005-2
https://www.benchchem.com/product/b1450006?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1450006?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

» High Water Solubility: The sulfo- groups enhance hydrophilicity, making it ideal for labeling
biomolecules in agueous environments without the need for organic co-solvents, which is
beneficial for preserving sensitive biological structures.[8][10][14]

» Bio-orthogonal Reactivity: As a click chemistry reagent, it reacts specifically with alkyne
groups, ensuring targeted labeling with minimal off-target binding.[9][11]

o Bright and Photostable: Sulfo-Cy5 is a bright fluorophore with high photostability, spectrally
similar to Alexa Fluor 647, making it well-suited for high-resolution imaging applications.[9]
[15]

o Versatility: Enables the labeling of a broad range of alkyne-modified biomolecules,
expanding the scope of targets for ExM.[1][12]

Quantitative Data

Table 1: Properties of Sulfo-Cy5 Azide

Property Value Source
Excitation Maximum (Ex) ~646-648 nm [15][16]
Emission Maximum (Em) ~662-671 nm [15][16]
Molecular Weight ~833 g/mol [9][16]
Extinction Coefficient ~250,000-271,000 cm~tM—1 [10][16]
Solubility High in Water, DMSO, DMF [9][16]
Reactive Group Azide (-Ns) [11]

Copper-Catalyzed Azide-
] Alkyne Cycloaddition (CUAAC),
Reaction ) ) [O][11]
Strain-Promoted Azide-Alkyne

Cycloaddition (SPAAC)

Table 2: Typical Performance Metrics in Expansion
Microscopy
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Parameter Typical Value Description Source

The linear increase in
Linear Expansion sample size in one
~4.0X - 4.5x ] ) [2][6]
Factor dimension after

expansion in water.

Achieved by
Iterative EXM (IExM) performing two
~20x ) [4]
Factor successive rounds of
expansion.

The resolution

) achievable on a
Effective Lateral )
) ~70 nm conventional [3]
Resolution (proExM) )
microscope after

~4.5x expansion.

) The resolution
Effective Lateral

o ~25nm achievable after ~20x [4]
Resolution (iIExM)

expansion.

Experimental Protocols

Protocol 1: Click-ExM for Alkyne-Labeled Biomolecules
with Sulfo-Cy5 Azide

This protocol is adapted from Click-ExM methodologies and describes the direct labeling of
alkyne-modified biomolecules in cultured cells.[1][12]

1. Metabolic Labeling of Cultured Cells
o Culture cells on coverslips (e.g., coated with poly-D-lysine).

e Add the desired alkyne-modified metabolic precursor to the culture medium (e.g., an alkyne-
modified amino acid, sugar, or lipid).

 Incubate for a duration appropriate for the specific metabolic label to be incorporated (e.g.,
12-48 hours) at 37°C.
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. Cell Fixation and Permeabilization
Wash cells three times with Phosphate-Buffered Saline (PBS).

Fix cells with a solution of 3% (w/v) formaldehyde and 0.1% (v/v) glutaraldehyde in PBS for
15 minutes at room temperature.

Wash three times with 100 mM glycine in PBS to quench unreacted aldehydes.
Permeabilize cells with 0.1% (w/v) saponin in PBS for 5 minutes.[12]
Wash three times with PBS.

. Click Chemistry Labeling with Sulfo-Cy5 Azide

Prepare the click reaction buffer. For a Copper-Catalyzed Azide-Alkyne Cycloaddition
(CuAAC) reaction, the solution should contain:

o 50 uM CuSOa

o 250 uM THPTA (ligand to protect the sample and catalyze the reaction)
o 2.5 mM Sodium Ascorbate (reducing agent, add fresh)

o 20-50 uM Sulfo-Cy5 Azide in PBS.[17]

Incubate the fixed and permeabilized cells with the click reaction buffer for 15-30 minutes at
room temperature, protected from light.

Wash the cells thoroughly three times with PBS to remove unreacted components.
. Anchoring to Gel

Prepare a 10 mg/mL stock solution of Acryloyl-X SE (AcX) in anhydrous DMSO.[2]

Dilute the AcX stock solution 1:100 in PBS to a final concentration of 0.1 mg/mL.

Incubate the labeled cells with the AcX solution for 2-3 hours at room temperature (or
overnight at 4°C).[2] This step crosslinks primary amines on proteins and other molecules to
the future hydrogel.
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Wash twice with PBS for 15 minutes each.
. Gelation

Prepare the gelation solution on ice. A typical monomer solution consists of:

o

Sodium acrylate

Acrylamide
N,N'’-Methylenebisacrylamide (BIS)
Sodium chloride in PBS.[2]

[¢]

[e]

[¢]

Assemble a gelation chamber using a slide and coverslips to create a sealed space for the
sample.

Add TEMED (catalyst) and freshly prepared APS (initiator) to the chilled monomer solution
and mix quickly.

Transfer the coverslip with cells into the chamber, add the complete gelling solution, and seal
it to prevent oxygen exposure.

Incubate the chamber at 37°C for 1-2 hours to allow for hydrogel polymerization.[7]
. Digestion
Carefully extract the gel-embedded sample from the chamber.

Prepare the digestion buffer: Proteinase K (e.g., 8 units/mL) in a buffer containing Tris-HCI,
EDTA, and Triton X-100.

Incubate the gel in the digestion buffer overnight at 37°C. This step mechanically
homogenizes the sample, allowing for isotropic expansion.[2]

. Expansion and Imaging

Remove the digestion buffer and wash the gel by placing it in a large volume of deionized
water.
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» Replace the water several times over 1-2 hours until the gel fully expands. The gel should
become transparent and increase in size by approximately 4-4.5x.[2][6]

o Carefully transfer the expanded gel to an imaging dish (e.g., a glass-bottom dish coated with
poly-D-lysine to aid adherence).

e Image the sample using a conventional confocal or widefield microscope equipped with
appropriate lasers and filters for Cy5 (e.g., 640/647 nm excitation).

Diagrams and Workflows
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Click-ExM Experimental Workflow
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Click to download full resolution via product page

Caption: A flowchart of the Click-ExM protocol using Sulfo-Cy5 azide.
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Caption: The CuAAC reaction covalently links Sulfo-Cy5 azide to a biomolecule.
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Caption: Logic diagram showing how Click-ExM overcomes dye degradation issues in EXM.

Rationale for Click-ExM with Sulfo-Cy5 Azide
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes: Sulfo-Cy5 Azide in Expansion
Microscopy (ExM)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1450006#sulfo-cy5-azide-in-expansion-microscopy-
exm-techniques]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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